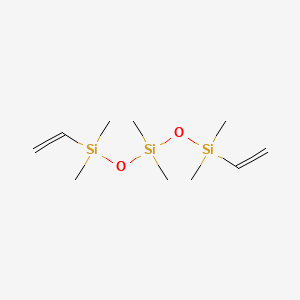

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Description

Significance of Vinylic Siloxane Precursors in Advanced Materials Science

Vinylic siloxane precursors are foundational components in advanced materials science due to the unique combination of a stable, flexible, and hydrophobic siloxane backbone with reactive vinyl (-CH=CH2) functional groups. hengdasilane.com This dual nature allows for the creation of a wide array of materials with tailored properties. The siloxane chain provides high thermal stability, moisture resistance, and chemical inertness, while the vinyl groups serve as active sites for various chemical modifications. hengdasilane.com

The primary reaction pathway for these precursors is hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond. researchgate.net This reaction, often catalyzed by platinum-group metals, is highly efficient and forms stable silicon-carbon linkages, enabling the cross-linking of polymers to form elastomers, gels, and resins. hengdasilane.commdpi.com Beyond hydrosilylation, the vinyl groups can participate in other processes like thiol-ene reactions, C-C coupling, and polymerization, making vinyl-functionalized siloxanes and silsesquioxanes valuable building blocks for complex molecular architectures. mdpi.comresearcher.life

These precursors are integral to the formulation of numerous advanced materials, including:

Sealants and Adhesives: Their flexibility and adhesive properties are crucial in high-performance sealant formulations. hengdasilane.com

Coatings: They are used to create surfaces with high water repellency and chemical resistance. hengdasilane.com

Elastomers and Rubbers: Vinyl-functionalized siloxanes are key ingredients in producing high-temperature vulcanized silicone rubber and liquid silicone rubber for applications like injection molding. hengdasilane.com

Hybrid Organic-Inorganic Materials: As precursors for silsesquioxanes, they enable the development of hybrid materials that combine the properties of both organic polymers and inorganic silica (B1680970). mdpi.com

Preceramic Polymers: Polysiloxanes derived from vinyl precursors can be pyrolyzed to form silicon oxycarbide (SiOC) ceramics, which exhibit excellent thermal stability at temperatures exceeding 1000°C. mdpi.com

The ability to precisely control the structure and functionality of materials derived from vinylic siloxane precursors makes them indispensable in fields ranging from electronics and aerospace to biomedical devices. mdpi.com

Historical Development and Evolution of Research on 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (B95275)

The research trajectory of this compound is intrinsically linked to the broader history of organosilicon chemistry. The field began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org However, it was the extensive work of English chemist Frederic S. Kipping between 1898 and 1944 that laid the groundwork for silicone chemistry. richsilicone.com Kipping pioneered the use of Grignard reagents to form silicon-carbon bonds, enabling the synthesis of various functionalized silanes, and he coined the term "silicone" in 1904. wikipedia.orgrichsilicone.com

The synthesis of specific linear and cyclic siloxanes, including vinyl-functionalized variants, evolved from these foundational methods. The preparation of compounds like this compound relies on the controlled hydrolysis of precursor molecules, specifically vinyl-substituted chlorosilanes. The industrial-scale development of organosilicon compounds began in earnest around the 1940s, driven by the pursuit of new high-performance polymers with properties like thermal resistance. sbfchem.comrichsilicone.com

A critical milestone that unlocked the full potential of vinyl siloxanes was the development of the hydrosilylation reaction. mdpi.com This process, which allows for the efficient linking of vinyl groups with Si-H groups, was extensively studied and catalytically optimized from the 1960s onward, with platinum-based compounds like Speier's catalyst and later Karstedt's catalyst becoming particularly effective. mdpi.com Karstedt's catalyst itself is a platinum(0) complex stabilized by a divinylsiloxane ligand (1,3-divinyl-1,1,3,3-tetramethyldisiloxane), highlighting the integral role of such compounds in the advancement of silicone chemistry. mdpi.com This catalytic breakthrough transformed vinyl-terminated siloxanes from mere chemical curiosities into essential cross-linking agents and building blocks for the rapidly growing silicone industry.

Current Research Frontiers and Emerging Trends for this compound

Current research on this compound and related vinylic precursors is focused on creating highly sophisticated materials with precisely controlled architectures and functionalities. The versatility of the vinyl group continues to be exploited in novel ways beyond traditional cross-linking.

One major frontier is the synthesis of complex, well-defined molecular structures. For example, vinyl-functionalized silsesquioxanes are being used as precursors to create "Janus ring" siloxanes, which are molecules with different functionalities on opposite faces. mdpi.comnih.gov These compounds are potential building blocks for advanced hybrid organic-inorganic materials with unique self-assembly properties. nih.govresearchgate.net

Another emerging trend is in the field of additive manufacturing, or 3D printing. Vinyl-terminated siloxanes are being formulated into UV-curable elastomers for use in direct ink writing (DIW). researcher.life By leveraging thiol-ene click chemistry, researchers can create a range of elastomers with varying properties suitable for fabricating soft robotic components and other complex, functional structures. researcher.life

Furthermore, the reactivity of the vinyl group is being harnessed for advanced surface modification. Recent studies have demonstrated that vinyl-terminated polydimethylsiloxane (B3030410) can be grafted onto surfaces via thiol-ene reactions to create stable, lubricant-infused porous surfaces (SLIPS). researcher.life These surfaces have significant potential for anti-fouling and anti-corrosion applications in marine environments. researcher.life Research is also focused on synthesizing novel copolymers with finely tuned molecular weights and a regulated distribution of functional methylvinylsiloxane units, allowing for the creation of new materials with superior properties like weather and UV resistance for advanced coatings. hengdasilane.commdpi.com

Interactive Data Tables

Table 1: Key Reaction Pathways for Vinylic Siloxane Precursors

This table summarizes the primary chemical reactions that make this compound and similar precursors versatile in materials science.

| Reaction Type | Reactants | Catalyst/Conditions | Product/Application |

| Hydrosilylation | Vinyl Siloxane + Hydride Siloxane (Si-H) | Platinum-based (e.g., Karstedt's catalyst) | Cross-linked silicone elastomers, gels, adhesives. mdpi.com |

| Thiol-Ene Reaction | Vinyl Siloxane + Thiol-containing compound | UV light or radical initiator | UV-curable elastomers for 3D printing, surface coatings. researcher.life |

| Polymerization | Vinyl Siloxane monomers | Radical or organometallic initiators | Specialty polymers and copolymers with siloxane backbones. mdpi.com |

| Pyrolysis | Cross-linked Polyvinylsiloxane | High temperature, inert atmosphere | Silicon Oxycarbide (SiOC) ceramics for high-temp applications. mdpi.com |

Table 2: Representative Synthesis of a Vinyl-Functionalized Cyclosiloxane

| Entry | Solvent | Reaction Temperature (°C) | Reagent Addition Sequence | Preparative Yield (%) |

| 1 | Tetrahydrofuran (B95107) (THF) | -60 | Dichlorosilane (B8785471) solution added to siloxanediolate solution | 55 |

| 2 | Tetrahydrofuran (THF) | -60 | Siloxanediolate salt added to dichlorosilane solution | 75 |

| 3 | Methyl-tert-butyl ether (MTBE) | -60 | Dichlorosilane solution added to siloxanediolate solution | 45 |

Data adapted from a study on the synthesis of 1,1,3,3,5,5,7-heptamethyl-7-vinylcyclotetrasiloxane. nih.gov

Properties

IUPAC Name |

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYAJVOUCTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59942-04-0, 610749-24-1 | |

| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60939266 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-39-1, 225927-21-9 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1,3,3,5,5 Hexamethyl 1,5 Divinyltrisiloxane

Established Synthetic Routes to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (B95275)

The synthesis of this compound is a critical process in silicone chemistry, providing a key intermediate for the production of functionalized polysiloxanes and cross-linked polymers. The primary and most efficient methods involve the catalytic addition of silicon-hydrides to vinyl-containing silanes.

Hydrosilylation is the most prominent synthetic route for forming this compound. This reaction involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double bond. In a typical synthesis, a precursor containing Si-H groups, such as 1,1,3,3,5,5-hexamethyltrisiloxane, is reacted with a vinyl-containing silane (B1218182) in the presence of a catalyst. The reaction mechanism, facilitated by a transition metal catalyst, generally proceeds through a series of steps involving oxidative addition, olefin coordination, migratory insertion, and reductive elimination to form the stable silicon-carbon bond.

Another established method involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes, such as dichloromethylvinylsilane. nih.gov This approach can produce cyclotetrasiloxanes with yields ranging from 55-75%, depending on the specific reaction conditions. nih.govresearchgate.netnih.gov

Catalysts are essential for facilitating the hydrosilylation reaction with high efficiency and selectivity. Platinum-based catalysts are the most widely used and effective for this purpose. Among these, Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (chloroplatinic acid) are prominent examples. youtube.com These catalysts exhibit high activity, allowing the reaction to proceed under mild conditions with minimal side reactions.

The general mechanism of platinum-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the following key steps:

Oxidative Addition: The Si-H bond of the silane adds to the platinum(0) complex, forming a platinum(II) intermediate.

Olefin Coordination: The vinyl group of the second reactant coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond.

Reductive Elimination: The desired vinylsiloxane product is eliminated, regenerating the platinum(0) catalyst, which can then participate in another catalytic cycle.

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters. Key factors include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. Strict stoichiometric control, the use of anhydrous solvents, and purging with an inert gas are crucial for optimizing the yield. Post-synthesis purification steps like fractional distillation are often necessary to remove unreacted monomers and cyclic siloxane byproducts to achieve purities upwards of 99.5%.

Below is a table summarizing the influence of various reaction conditions on the synthesis.

| Parameter | Condition | Effect on Yield and Purity |

|---|---|---|

| Catalyst Concentration | Low (ppm levels) | Sufficient for high conversion; higher concentrations can lead to side reactions and discoloration. |

| Temperature | Moderate (e.g., 80-120°C) | Balances reaction rate and selectivity. Excessively high temperatures can promote side reactions. |

| Solvent | Anhydrous, non-polar (e.g., Toluene, THF) | Ensures solubility of reactants and prevents catalyst deactivation or unwanted hydrolysis reactions. nih.gov |

| Reactant Stoichiometry | Slight excess of the vinyl reagent | Can drive the reaction to completion, but a large excess complicates purification. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation of reactants and deactivation of the catalyst. nih.gov |

Chemical Reactions and Functionalization Pathways of this compound

The terminal vinyl groups of this compound are reactive sites that allow for a variety of chemical transformations, making it a versatile building block in organosilicon chemistry.

The carbon-carbon double bonds of the vinyl groups can undergo oxidative epoxidation to form epoxide rings (oxiranes). This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comlibretexts.org The mechanism is a concerted process where the peroxyacid transfers an oxygen atom to the alkene's double bond. libretexts.org

The reaction involves an electrophilic attack by the oxygen atom of the peroxyacid on the nucleophilic vinyl double bond, proceeding through a cyclic transition state. libretexts.org This functionalization transforms the divinyltrisiloxane into a diepoxide, which can be used as a monomer for producing polymers with different properties or as an intermediate for further chemical modifications through ring-opening reactions of the epoxide. libretexts.org

Substitution reactions at the sp²-hybridized carbons of the vinyl groups are generally challenging due to the high energy of the vinylic carbocation intermediate that would form in an Sɴ1-type mechanism and the steric hindrance and electronic repulsion that impede a direct backside Sɴ2 attack. youtube.comyoutube.com

However, nucleophilic vinylic substitution can occur under specific conditions, often proceeding through alternative mechanisms such as addition-elimination. youtube.com In this pathway, a nucleophile first adds to the double bond, creating a carbanionic intermediate. Subsequently, a leaving group on the adjacent carbon is eliminated, restoring the double bond and resulting in a net substitution. For this to occur on the vinyl groups of the trisiloxane, a suitable leaving group would need to be present, which is not inherent to the vinyl group itself. Therefore, prior functionalization of the vinyl group is typically required to facilitate substitution reactions. researchgate.net

Diverse Functionalization Strategies for this compound Derivatives

The presence of terminal vinyl groups on the this compound molecule provides reactive sites for a variety of functionalization strategies, enabling the synthesis of a wide array of derivatives with tailored properties. The primary reaction pathway for functionalization is the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group. This process is typically catalyzed by platinum-based catalysts. Beyond hydrosilylation, other functionalization methods include oxidation and substitution reactions.

Hydrosilylation allows for the introduction of various functional moieties onto the trisiloxane backbone. For instance, the synthesis of oxetane-functionalized propyl chains has been achieved through the hydrosilylation of allyl ethers with a hexamethyltrisiloxane precursor. This approach is indicative of the potential to attach a broad range of organic groups, thereby modifying the chemical and physical properties of the resulting siloxane. The choice of the hydrosilane reagent is critical in determining the functionality of the final product.

Oxidation of the vinyl groups can lead to the formation of silanols and other oxygen-containing functionalities. This can be achieved using various oxidizing agents. Substitution reactions offer another route to modify the terminal groups, where the vinyl moieties are replaced by other functional groups through reactions with appropriate nucleophiles or electrophiles.

The versatility of these functionalization strategies makes this compound a valuable building block in the synthesis of specialized polysiloxanes and copolymers.

Table 1: Overview of Functionalization Strategies for this compound

| Functionalization Strategy | Reagent Class | Catalyst/Conditions | Resulting Functional Group |

| Hydrosilylation | Hydrosilanes (R₃SiH) | Platinum-based catalysts | Alkylsilane linkage |

| Hydrosilylation | Functional Allyl Ethers | Platinum-based catalysts | Functionalized propyl ether linkage |

| Oxidation | Oxidizing Agents | Varies | Silanols, Epoxides, etc. |

| Substitution | Nucleophiles/Electrophiles | Varies | Various substituted groups |

Reaction Kinetics and Mechanistic Elucidation in this compound Chemistry

The kinetics of hydrosilylation involving vinyl-terminated siloxanes are significantly influenced by several factors, including the structure of the reactants, the nature and concentration of the catalyst, and the reaction temperature. While specific kinetic data for this compound is not extensively detailed in the public domain, studies on analogous vinyl-substituted silsesquioxanes provide valuable insights into the reaction kinetics. acs.org

In such systems, the progress of the hydrosilylation reaction can be monitored in situ using techniques like Fourier-transform infrared (FT-IR) spectroscopy, which allows for the tracking of the disappearance of the Si-H and C=C stretching bands and the appearance of new bands corresponding to the product. acs.org Kinetic plots derived from such measurements reveal that the rate of hydrosilylation is strongly dependent on the steric hindrance around the vinyl group and the electronic properties of the substituents on the silicon atom of the hydrosilane. acs.org

Table 2: Influence of Platinum Catalyst Concentration on Curing Time for a Model PDMS System

| Catalyst Type | Platinum Concentration (ppm) | Curing Time (minutes) |

| PC072 | 2-5 | ~30 |

| PC072 with inhibitor (0.5%) | 10 | ~100 |

| PC072 with inhibitor (0.5%) | 20 | ~50 |

Data adapted from a study on a polydimethylsiloxane-based network. nordicrheologysociety.org

The most critical transformation involving this compound is the platinum-catalyzed hydrosilylation. The mechanism of this reaction has been the subject of considerable investigation, with the Chalk-Harrod mechanism being one of the most widely accepted models. psu.edu This mechanism involves a series of steps including:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

Olefin Coordination: The vinyl group of the siloxane coordinates to the platinum(II) complex.

Insertion: The coordinated alkene inserts into the Pt-H bond. This step can proceed in two ways, leading to either the α- or β-adduct.

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the platinum(0) catalyst.

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the olefin into the Pt-Si bond. princeton.edu Quantum mechanical studies using density functional theory (DFT) on Karstedt-catalyzed hydrosilylation have provided quantitative estimates of the reaction energies and barriers for the catalytic cycle, supporting the key features of the Chalk-Harrod and Lewis mechanisms. psu.edu These studies suggest that the reaction can proceed with an activation barrier of approximately 18 kcal/mol. psu.edu

The choice of catalyst can also influence the reaction mechanism and the resulting products. For example, rhodium-based catalysts have also been employed for the hydrosilylation of vinylsiloxanes, and in some cases, can lead to the formation of both α and β products, as well as dehydrogenative coupling byproducts. acs.org

The outcome of reactions involving this compound, particularly hydrosilylation, is highly sensitive to various reaction parameters. These parameters can influence not only the reaction rate but also the selectivity and the formation of side products.

Catalyst Type and Concentration: The choice of catalyst is paramount. Platinum catalysts, such as Karstedt's catalyst, are highly active and typically favor the formation of the anti-Markovnikov (β) addition product. lew.ro The concentration of the platinum catalyst directly impacts the reaction rate, with higher concentrations leading to faster reactions. nordicrheologysociety.org However, excessively high catalyst concentrations can also promote side reactions. The use of inhibitors is a common strategy to control the reaction rate and extend the pot life of the reaction mixture, especially in industrial applications. mdpi.com

Temperature: The reaction temperature plays a crucial role. While many platinum-catalyzed hydrosilylations can proceed at room temperature, elevated temperatures are often used to accelerate the reaction. matthey.com However, higher temperatures can also lead to an increase in side reactions such as olefin isomerization. rsc.org Some catalyst systems are designed to be activated at specific temperatures, allowing for thermal control over the initiation of the reaction. mdpi.com

Structure of Reactants: The steric and electronic properties of both the vinylsiloxane and the hydrosilane have a significant impact on the reaction. Steric hindrance around the vinyl group or the silicon-hydride bond can slow down the reaction rate. acs.org The electronic nature of the substituents on the hydrosilane can also influence its reactivity.

Table 3: Effect of Reaction Parameters on Hydrosilylation Outcomes

| Parameter | Influence on Reaction Rate | Influence on Selectivity/Side Products |

| Catalyst Type | Varies significantly (e.g., Pt vs. Rh) | Can alter regioselectivity (α vs. β addition) and promote side reactions like dehydrogenative coupling. acs.org |

| Catalyst Concentration | Increases with higher concentration. nordicrheologysociety.org | High concentrations may increase side reactions. |

| Temperature | Generally increases with temperature. matthey.com | Higher temperatures can lead to increased olefin isomerization. rsc.org |

| Inhibitors | Decreases the reaction rate at lower temperatures. mdpi.com | Can improve the selectivity by preventing premature or uncontrolled reactions. |

| Reactant Structure | Steric hindrance can decrease the rate. acs.org | Can influence the regioselectivity of the addition. |

Polymerization Science and Macromolecular Engineering with 1,1,3,3,5,5 Hexamethyl 1,5 Divinyltrisiloxane

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (B95275) as a Key Monomer in Polysiloxane Synthesis

This compound (HMVTS) is a crucial intermediate and monomer in silicone chemistry, primarily owing to its two terminal vinyl groups. These reactive sites allow HMVTS to participate in various polymerization reactions, making it a versatile building block for a range of polysiloxane materials. It is particularly valuable in the synthesis of functionalized polysiloxanes and for creating cross-linked polymer networks.

The difunctional nature of this compound, with a vinyl group at each end of its short siloxane chain, makes it an ideal candidate for chain extension reactions to form linear polymers. One of the primary methods for this is hydrosilylation polyaddition, where HMVTS reacts with a monomer containing two Si-H groups (a dihydrosilane or dihydrosiloxane). This reaction, typically catalyzed by a platinum complex, involves the addition of the Si-H bond across the C=C double bond of the vinyl group, resulting in a linear polymer chain with repeating trisiloxane units.

Branched polysiloxanes can be synthesized by introducing monomers with more than two reactive sites. researchgate.netnih.gov For instance, copolymerizing HMVTS with a siloxane monomer that possesses three or more hydride (Si-H) or vinyl groups allows for the formation of branch points. This leads to more complex, three-dimensional macromolecular architectures instead of simple linear chains. researchgate.net The degree of branching can be controlled by the ratio of difunctional to polyfunctional monomers in the reaction mixture.

This compound is frequently used to create polysiloxane copolymers to modify and enhance the properties of the final material. nih.gov By copolymerizing HMVTS with other siloxane monomers, such as cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) or other vinyl-functionalized siloxanes, materials with tailored characteristics can be produced. researchgate.netnih.gov For example, incorporating the short, flexible HMVTS unit into a polymer backbone can alter properties like glass transition temperature, thermal stability, and mechanical flexibility.

The synthesis of these copolymers can be achieved through several polymerization techniques. For instance, in reactions involving the interaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes, both cyclic siloxanes and linear polymers with regular, alternating diorganosilyl and dimethylsilyl units can be formed. nih.govresearchgate.netnih.gov The ability to control the ratio of linear and cyclic products is a key aspect of these synthesis methods. nih.gov This approach allows for the creation of new polymers with a determined structure and a specific set of desired characteristics. nih.gov

The table below provides a conceptual overview of how different comonomers can be used with HMVTS to produce copolymers with varied properties.

| Comonomer Type | Polymerization Method | Resulting Copolymer Structure | Potential Modified Properties |

|---|---|---|---|

| Dihydrosiloxane (e.g., 1,1,3,3-Tetramethyldisiloxane) | Hydrosilylation Polyaddition | Linear alternating copolymer | Controlled molecular weight, defined repeating units |

| Cyclic Siloxane (e.g., Octamethylcyclotetrasiloxane, D4) | Ring-Opening Copolymerization | Random or block copolymer with vinyl functionality | Increased flexibility, lower glass transition temperature |

| Polyhydromethylsiloxane (PHMS) | Hydrosilylation (Grafting) | Grafted copolymer (PHMS backbone with trisiloxane side chains) | Increased hydrophobicity, modified surface properties |

| Dichlorodiorganosilanes | Condensation with 1,5-disodiumoxyhexamethyltrisiloxane | Linear polymers with regular alternation of units. researchgate.netnih.gov | Controlled sequence distribution, tailored thermal properties |

Crosslinking and Network Formation via this compound

The vinyl groups of this compound are key to its role in forming cross-linked polymer networks, which is fundamental to the production of silicone elastomers and gels.

The most prevalent mechanism for forming a network using HMVTS is hydrosilylation , also known as addition curing. researchgate.netmdpi.comnih.gov This reaction involves the addition of a silicon-hydride (Si-H) bond from a crosslinking agent across the vinyl (C=C) bond of the HMVTS molecule. researchgate.netresearchgate.net The process is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst. mdpi.commdpi.com This reaction forms a stable carbon-silicon (C-Si) linkage, and because both HMVTS and the crosslinking agent (e.g., a polyhydromethylsiloxane) have multiple reactive sites, a three-dimensional polymer network is formed. nih.govresearchgate.net

The classical Chalk-Harrod mechanism is widely accepted for platinum-catalyzed hydrosilylation and involves several steps:

Oxidative addition of the hydrosilane (Si-H) to the platinum catalyst.

Coordination of the vinyl group (from HMVTS) to the platinum center.

Migratory insertion of the coordinated vinyl group into the platinum-hydride bond.

Reductive elimination of the final product, regenerating the catalyst. mdpi.com

Another, though less common, mechanism for crosslinking involves the free-radical polymerization of the vinyl groups. This can be initiated by heat, UV radiation, or a chemical radical initiator, causing the vinyl groups to react with each other to form carbon-carbon backbones that link the siloxane chains. nih.gov

The design of polymer architectures with specific properties relies heavily on the ability to control the crosslinking density of the network. nih.gov Crosslink density is a measure of the number of crosslinks per unit volume of the polymer. nih.gov This parameter directly influences the material's mechanical and physical properties, such as hardness, elasticity, swelling behavior, and permeability. mdpi.com

Control over the crosslinking density is primarily achieved by adjusting the stoichiometric ratio of the reactive groups. In a hydrosilylation reaction with HMVTS, the key parameter is the molar ratio of hydride (Si-H) groups from the crosslinking agent to the vinyl (Si-CH=CH₂) groups from the HMVTS. researchgate.net

High Crosslinking Density: Achieved when the ratio of Si-H to vinyl groups is near stoichiometric (1:1), ensuring that most reactive sites participate in forming crosslinks. This results in a tighter, more rigid network with lower swelling in solvents and higher hardness.

Low Crosslinking Density: Occurs when there is a significant excess of one reactive group over the other (e.g., a high vinyl-to-hydride ratio). This leads to a looser network with unreacted pendant groups, resulting in a softer, more flexible material with a higher degree of swelling. mdpi.com

The relationship between the reactant ratio and network properties is summarized in the conceptual table below.

| Molar Ratio (Si-H / Vinyl) | Relative Crosslinking Density | Expected Network Properties | Potential Applications |

|---|---|---|---|

| ~1.0 (Stoichiometric) | High | Hard, low swelling, high modulus, brittle | Rigid moldings, high-performance elastomers |

| < 1.0 (Vinyl-rich) | Medium to Low | Softer, higher elongation, moderate swelling, residual vinyl groups | Soft elastomers, gels, materials for secondary functionalization |

| > 1.0 (Hydride-rich) | Medium to Low | Softer, moderate swelling, residual Si-H groups | Adhesives, coatings requiring post-cure reactions |

Advanced Polymerization Techniques Applied to this compound

While traditional free-radical and condensation polymerizations are widely used, advanced and controlled polymerization techniques offer more precise control over polymer architecture, molecular weight, and functionality. The vinyl groups of HMVTS make it a suitable monomer or comonomer for several of these advanced methods.

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have become powerful tools for synthesizing well-defined polymers. youtube.comrsc.orgmdpi.com

Atom Transfer Radical Polymerization (ATRP): This technique allows for the synthesis of polymers with controlled molecular weights and low dispersity. youtube.com While less common for siloxanes, vinyl-functional monomers like HMVTS can be incorporated into polymer structures using ATRP. For example, it could be copolymerized with other vinyl monomers (like styrenes or acrylates) to introduce siloxane segments into organic polymer backbones, thereby creating hybrid materials with unique surface properties or thermal stability. cmu.eduacs.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method compatible with a wide range of vinyl monomers. researchgate.netnih.govmdpi.com HMVTS can participate in RAFT polymerization to create well-defined homopolymers or block copolymers containing siloxane units. researchgate.netrsc.orgrsc.org This allows for the precise design of macromolecular architectures, such as star polymers or brush copolymers, where the siloxane component can be strategically placed to control the final material's properties.

Ring-Opening Polymerization (ROP) is a primary method for synthesizing high molecular weight polysiloxanes from cyclic monomers. researchgate.netrsc.org While HMVTS itself is a linear monomer and does not undergo ROP, it can be used in conjunction with ROP. For example, it can act as a chain-capping or functionalizing agent in anionic ROP of cyclotrisiloxanes, introducing vinyl end-groups to the resulting linear polysiloxanes. These vinyl-terminated polymers are then valuable precursors for subsequent crosslinking reactions.

Piers-Rubinsztajn Reaction: This is a more recent, metal-free polycondensation reaction catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov It typically involves the reaction between a hydrosilane (Si-H) and an alkoxysilane (Si-OR). While the primary application involves these functional groups, vinylsilicones can be used to synthesize spatially controlled branched structures via the Piers-Rubinsztajn reaction, which can then be crosslinked through hydrosilylation. mdpi.com This method can be used to create well-defined functional silicones that are difficult to achieve with traditional redistribution reactions. mdpi.com

Investigation of Ring-Opening Polymerization (ROP) Pathways

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate. This mechanism is characteristic of strained cyclic compounds, not linear molecules like this compound. However, research into closely related organosilicon structures has demonstrated the synthesis of novel polymers through ROP pathways involving cyclic precursors.

A key example is the ROP of an optically active five-membered cyclic silicon compound, (S)-2-(1-naphthyl)-2-phenyl-5,5-dimethyl-1-oxa-2,5-disilacyclopentane. acs.org This cyclic monomer is synthesized via the intramolecular hydrosilylation of its linear precursor, (1S)-1-(1-naphthyl)-1-phenyl-1-vinyl-3,3-dimethyl-3-hydro-1,3-disiloxane. uwaterloo.ca The strained five-membered ring of this cyclocarbosiloxane makes it susceptible to cleavage and subsequent polymerization by nucleophilic initiators. acs.orguwaterloo.ca

The anionic ROP of this cyclic monomer has been successfully initiated using common nucleophilic reagents, including phenyllithium (B1222949) (PhLi), sodium methoxide (B1231860) (MeONa), and potassium tert-butoxide (t-BuOK). acs.org The polymerization initiated by phenyllithium, in particular, demonstrated a very high degree of control, yielding an optically active and highly isotactic polymer. acs.org The reaction exhibits high regioselectivity in the ring-opening process, with a head-to-tail content of 98.7% when conducted at 0 °C. acs.org This controlled pathway leads to the formation of high molecular weight poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene] with a narrow molecular weight distribution. acs.orguwaterloo.ca

| Initiator | Polymerization Conditions | Resulting Polymer | Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Key Finding |

|---|---|---|---|---|---|

| Phenyllithium (PhLi) | THF, 0 °C, 67 h | Poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene] | 20,800 | 1.12 | Highly regioselective (98.7% head-to-tail), yielding a high molecular weight, isotactic polymer. acs.orguwaterloo.ca |

| Sodium Methoxide (MeONa) | - | Poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene] | - | - | Effective in initiating polymerization. acs.org |

| Potassium tert-butoxide (t-BuOK) | - | Poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene] | - | - | Effective in initiating polymerization. acs.org |

Synthesis of Optically Active Polymer Structures

The synthesis of optically active polymers from organosilicon monomers provides a pathway to materials with unique chiroptical properties. While not directly using this compound, a closely related bifunctional disiloxane (B77578) has been employed to create optically pure and highly stereoregular polymers. uwaterloo.ca

The monomer, an optically active organosilicon compound named (1S)-1-(1-naphthyl)-1-phenyl-1-vinyl-3,3-dimethyl-3-hydro-1,3-disiloxane (>99% enantiomeric excess, ee), serves as the foundational building block. uwaterloo.caacs.org This monomer contains both a vinyl group and a silicon-hydride (Si-H) group, making it suitable for hydrosilylation polymerization. uwaterloo.ca The polymerization proceeds via a polyaddition reaction in the presence of a platinum-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex as a catalyst. uwaterloo.ca

This process yields an optically active and isotactic polymer, poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene]. acs.org The optical activity in this polymer is induced by the asymmetric silicon units integrated into the main chain. uwaterloo.ca Research findings confirm that the resulting polymer is optically pure (>99% ee) and possesses a highly regular microstructure, with an isotacticity greater than 99%. uwaterloo.ca The achiral dimethylsiloxane unit within the polymer structure acts as a "stereochemical probe," enabling the characterization of the configurations of the neighboring asymmetric silicon atoms. uwaterloo.ca

| Property | Value/Description | Reference |

|---|---|---|

| Monomer | (1S)-1-(1-naphthyl)-1-phenyl-1-vinyl-3,3-dimethyl-3-hydro-1,3-disiloxane | uwaterloo.ca |

| Monomer Optical Purity | >99% ee | uwaterloo.ca |

| Polymerization Method | Hydrosilylation Polyaddition | uwaterloo.ca |

| Catalyst | Platinum-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | uwaterloo.ca |

| Resulting Polymer | Poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene] | uwaterloo.caacs.org |

| Polymer Optical Purity | >99% ee | uwaterloo.ca |

| Polymer Stereoregularity | >99% Isotacticity | uwaterloo.ca |

Radical Polymerization Studies

The two terminal vinyl groups (C=C) in the this compound molecule make it reactive toward free-radical polymerization. This type of polymerization is a fundamental method for synthesizing polymers from vinyl monomers and proceeds through a chain reaction mechanism involving three key stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals. This can be accomplished using thermal initiators, which decompose upon heating, or photoinitiators, which form radicals when exposed to ultraviolet (UV) light. youtube.commdpi.com The resulting free radical then attacks one of the vinyl groups of the trisiloxane monomer, breaking the pi-bond and forming a new, larger radical with the unpaired electron at the end. youtube.com

Propagation: The newly formed monomer radical reacts with another vinylsiloxane molecule. youtube.com This step adds a monomer unit to the growing chain and regenerates the radical at the new chain end. This process repeats, rapidly increasing the length of the polymer chain. youtube.com

Termination: The growth of a polymer chain ceases when two radicals react with each other, either by combination or disproportionation, to form a stable, non-radical product. youtube.com

Due to the bifunctional nature of this compound (having two vinyl groups), radical polymerization leads to the formation of a cross-linked, three-dimensional network structure rather than linear polymer chains. Each monomer unit can be incorporated into two different growing chains, creating covalent bonds that link the chains together. While the principles of this reaction are well-established for vinylsiloxanes, specific and detailed kinetic studies or homopolymerization data for this compound are not extensively documented in available research literature.

Advanced Materials Science Applications of 1,1,3,3,5,5 Hexamethyl 1,5 Divinyltrisiloxane Derivatives

Engineering of Organosiloxane-based Materials

The engineering of organosiloxane-based materials leverages the unique chemical reactivity of precursors like 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (B95275). The vinyl groups serve as active sites for polymerization and grafting reactions, allowing for the precise construction of complex macromolecular architectures.

The development of advanced polymer systems often relies on the strategic incorporation of functional monomers to control the final properties of the material. The divinyltrisiloxane structure is instrumental in this regard. Through hydrosilylation reactions, where the vinyl groups react with silicon-hydride (Si-H) moieties, various functional groups can be attached to the trisiloxane backbone. For instance, this method is used to synthesize siloxane polyethers, which combine the hydrophobic nature of the siloxane chain with hydrophilic polyether groups. mdpi.com This amphiphilic character is highly desirable for applications such as specialized coatings. mdpi.com

Furthermore, the precise arrangement of different siloxane units within a polymer chain can dramatically influence its mechanical properties. Research has shown that polysiloxane-based films created from precursors with a defined sequence of functional units exhibit superior mechanical strength compared to those formed from a random copolymerization of individual monomers. This highlights the importance of using well-defined building blocks like divinyltrisiloxane derivatives in designing high-performance polymers.

Table 1: Comparison of Mechanical Properties of Polysiloxane Films Based on Polymer Structure

| Polymer Film | Young's Modulus (MPa) | Breaking Stress (MPa) |

|---|---|---|

| Film from pre-synthesized hybrid units (pQDQ) | 455 | 3.7 |

| Film from co-hydrolysis of separate units (pDEDMS1-TEOS2) | 55 | 1.1 |

Additionally, derivatives of this compound can be used to synthesize mixed cyclotetrasiloxanes. nih.gov These cyclic compounds can then be used in ring-opening polymerization to create linear polymers with a regular, alternating sequence of different siloxane units, offering another pathway to materials with controlled and enhanced functionalities. nih.govresearchgate.net

In the field of silicone elastomers, this compound and similar vinyl-functional siloxanes are crucial as cross-linking agents. The formation of an elastomer requires the creation of a three-dimensional network structure from linear or branched polymer chains. The most common method for achieving this in silicone chemistry is through platinum-catalyzed hydrosilylation, also known as addition cure. nih.govresearchgate.net

In this process, the vinyl groups at the ends of the divinyltrisiloxane molecule react with Si-H groups present on other polysiloxane chains. mdpi.com This creates stable carbon-silicon covalent bonds that link the polymer chains together. The relatively short and flexible trisiloxane unit can act as a compact cross-linker, influencing the final network density and, consequently, the mechanical properties of the elastomer, such as its hardness, elasticity, and tensile strength. The efficiency and lack of byproducts in the addition cure reaction make it a preferred method for producing high-purity elastomers for various applications. researchgate.net By controlling the ratio of vinyl groups to Si-H groups, formulators can precisely tailor the properties of the resulting elastomeric material. mdpi.com

Organic-Inorganic Hybrid Materials and Nanocomposites

Organic-inorganic hybrid materials are a class of advanced composites that integrate organic and inorganic components at the molecular or nanometer scale. This combination allows for the creation of materials with properties that are often superior to or fundamentally different from the individual constituents. Polysiloxanes derived from this compound are excellent organic matrices for these hybrids due to their thermal stability and chemical versatility.

The vinyl functionality of this compound is key to its integration into organic-inorganic hybrid systems. A prominent strategy involves grafting inorganic nanostructures onto a polysiloxane backbone. For example, mono-alkenyl-functionalized silsesquioxanes (SQs), which are well-defined, cage-like inorganic nanoparticles, can be covalently attached to a polysiloxane chain via hydrosilylation. nih.gov In this approach, the polysiloxane matrix, which can be synthesized using divinyltrisiloxane as a comonomer, contains reactive Si-H groups that serve as attachment points for the alkenyl-functionalized silsesquioxane cages. nih.gov This "grafting-to" method results in a hybrid polymer with inorganic nanoparticles distributed as pendant groups, significantly enhancing the mechanical and thermal properties of the base polymer. nih.gov

Another approach involves using trisiloxane derivatives to create specifically designed building blocks for hybrid polymers. For instance, reacting 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes can produce a range of mixed dimethylcyclotetrasiloxanes with yields of 55-75%. nih.gov These cyclic molecules can then be polymerized to form the organic component of a hybrid material.

Table 2: Synthesis of Mixed Cyclotetrasiloxanes from a Trisiloxane Precursor

| Reactant (Dichlorodiorganosilane) | Resulting Cyclotetrasiloxane | Yield (%) |

|---|---|---|

| Methylvinyldichlorosilane | 1,1,3,3,5,5,7-Hexamethyl-7-vinylcyclotetrasiloxane | 55 |

| Diethyldichlorosilane | 7,7-Diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane | 75 |

| Diphenyldichlorosilane | 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane | 75 |

Polysiloxane-silica hybrids are a significant subclass of organic-inorganic materials that combine the flexibility of polysiloxane with the hardness and stability of silica (B1680970). A common method for their fabrication is the sol-gel process, which involves the hydrolysis and condensation of silicon alkoxides like tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS).

To create a covalently bonded hybrid, vinyl-functional siloxanes such as this compound can be co-condensed with the silica precursor. The vinyl groups become integrated into the resulting silica network. These embedded vinyl groups can then undergo further reactions, such as polymerization or hydrosilylation, to form or attach the polysiloxane phase. This method ensures a strong covalent linkage between the organic and inorganic domains, preventing phase separation and leading to materials with enhanced thermal and mechanical stability. researchgate.net

The design of advanced nanocomposite systems relies on precise control over the structure and interface between the organic and inorganic phases. Derivatives of this compound provide the chemical handles needed for such engineering. By using this compound as a building block, it is possible to create polysiloxane matrices that are chemically tailored for specific inorganic fillers.

For example, the grafting of silsesquioxane cages onto a polysiloxane backbone creates a nanocomposite where the inorganic phase is dispersed at the molecular level. nih.gov This leads to materials with improved properties that are suitable for applications requiring high thermal stability or enhanced mechanical strength. Similarly, the in-situ formation of silica or other metal oxide nanoparticles within a polysiloxane matrix via the sol-gel process allows for the creation of nanocomposites with applications as transparent, scratch-resistant coatings or advanced dielectrics. researchgate.net The ability to form strong covalent bonds between the polysiloxane and the inorganic component is critical for achieving these high-performance characteristics. nih.gov

Applications in Functional Coatings and Surfaces

The adaptable chemistry of this compound makes it a valuable precursor for the development of sophisticated coatings and surface treatments. The ability to modify its vinyl groups allows for the introduction of various functionalities, leading to materials with specific and enhanced surface properties.

Research on Anti-Biofouling Surface Development

The prevention of marine biofouling is a significant challenge, and silicone-based coatings are a prominent area of research for creating non-toxic, fouling-release surfaces. While direct research specifically citing this compound in anti-biofouling coatings is not extensively detailed in readily available literature, the broader class of silicone polymers, particularly those derived from vinyl-functionalized siloxanes, are fundamental to this field.

The general principle behind silicone anti-biofouling coatings is the creation of a low surface energy and low elastic modulus surface. This minimizes the adhesion strength of marine organisms, allowing them to be removed by the shear forces of water flow. The cross-linking of silicone polymers, often initiated through the hydrosilylation of vinyl groups, is a key step in forming these durable elastomeric coatings. Given that this compound is a key intermediate in the synthesis of functionalized polysiloxanes, its derivatives are integral to the development of the broader family of silicone materials used in these applications.

Precursors for Protective Coatings Research

The intrinsic properties of siloxanes, such as thermal stability, UV resistance, and hydrophobicity, make them ideal candidates for protective coatings. This compound, with its reactive vinyl groups, serves as a valuable precursor for creating cross-linked silicone networks that form the basis of durable and resilient protective coatings.

The hydrosilylation reaction, involving the addition of a silicon-hydride bond across the vinyl double bond, is a common method to cure these coatings. This process, often catalyzed by platinum complexes, results in a stable, three-dimensional polymer network. The flexibility of the siloxane backbone, contributed by molecules like this compound, imparts elasticity to the coating, enhancing its ability to withstand mechanical stress and thermal cycling without cracking. Furthermore, the methyl groups attached to the silicon atoms contribute to the low surface energy and water-repellent nature of the coating, protecting the underlying substrate from moisture and corrosion.

Role of this compound in Specialized Polymer Architectures

The bifunctional nature of this compound makes it an excellent monomer for incorporation into a variety of specialized polymer architectures, leading to materials with unique combinations of properties.

Synthesis of Polysiloxaneimides for Advanced Materials

This compound is utilized in the synthesis and characterization of organosoluble polysiloxaneimides. These hybrid materials combine the desirable properties of both polyimides (high thermal stability, excellent mechanical strength, and good dielectric properties) and polysiloxanes (flexibility, low-temperature processability, and low dielectric constant). The incorporation of the flexible trisiloxane unit into the rigid polyimide backbone can improve solubility and processability without significantly compromising the thermal stability.

The synthesis typically involves the reaction of a diamine-terminated polysiloxane oligomer with a dianhydride. This compound can be functionalized to introduce amine groups at its ends, which can then be used as a monomer in the polycondensation reaction with aromatic dianhydrides to form the polysiloxaneimide copolymer.

Table 1: Properties of Polysiloxaneimides Derived from Siloxane Diamines

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Improved in organic solvents |

| Dielectric Constant | Low |

| Mechanical Strength | Good |

Investigations into UV-Curable Material Systems

The vinyl groups of this compound are highly amenable to modification for the development of UV-curable materials. A notable example is the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane. This derivative is created through the hydrosilylation of allyl ethers with 1,1,3,3,5,5-hexamethyltrisiloxane, a process that highlights the reactivity of the vinyl precursors.

The resulting molecule possesses oxetane (B1205548) rings, which are capable of undergoing rapid cationic polymerization upon exposure to UV light in the presence of a suitable photoinitiator. This allows for fast curing times, a critical advantage in many industrial coating and adhesive applications. The trisiloxane core of the molecule provides flexibility and low surface tension to the cured material.

Table 2: Characteristics of a UV-Curable Trisiloxane Derivative

| Property | Description |

|---|---|

| Synthesis | Hydrosilylation of allyl ethers with 1,1,3,3,5,5-hexamethyltrisiloxane. |

| Curing Mechanism | Cationic polymerization of oxetane rings under UV light. |

| Key Feature | Rapid, controlled curing upon UV exposure. |

| Applications | UV-curable inks, adhesives, and coatings. |

Precursor for Polyhedral Oligomeric Silsesquioxane (POSS) Polymers

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured materials with a cage-like silica core and organic functional groups at the corners. The incorporation of POSS into polymer matrices can lead to significant improvements in material properties, including thermal stability, mechanical strength, and oxidation resistance.

The vinyl groups of this compound make it a potential precursor for the synthesis of vinyl-functionalized POSS or as a co-monomer in the polymerization of POSS-containing polymers. Hydrosilylation is a key reaction in POSS chemistry, allowing for the grafting of POSS cages onto polymer backbones or the formation of cross-linked networks. umich.edu While specific examples detailing the direct use of this compound for POSS synthesis are not prevalent in the reviewed literature, its fundamental reactivity is well-suited for such applications. The synthesis of POSS-siloxane triblock copolymers, for instance, often involves the hydrosilylation of vinyl-terminated siloxanes with hydride-functionalized POSS molecules. dtic.mil

Table 3: Potential Role of this compound in POSS-Polymer Synthesis

| Synthetic Strategy | Role of this compound |

|---|---|

| Grafting-to | Functionalized derivative can be grafted onto a POSS-containing polymer. |

| Grafting-from | Can be used to create a siloxane backbone from which POSS-containing side chains are grown. |

| Cross-linking | Can act as a cross-linking agent in a POSS-polymer matrix. |

Spectroscopic and Advanced Characterization Methodologies for 1,1,3,3,5,5 Hexamethyl 1,5 Divinyltrisiloxane and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR spectroscopy is a rapid and sensitive method for confirming the presence of key functional groups in 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (B95275). The spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key vibrational modes for this compound include:

Si-O-Si stretching: A strong, broad absorption band in the region of 1000-1130 cm⁻¹ is characteristic of the siloxane backbone gelest.com.

Si-CH₃ vibrations: The methyl groups attached to silicon show a sharp, symmetric deformation (umbrella mode) around 1260 cm⁻¹ and rocking vibrations around 800-840 cm⁻¹ mdpi.com.

Vinyl group vibrations: The C=C stretching of the vinyl group appears around 1600 cm⁻¹, and the C-H stretching of the sp² hybridized carbons is observed just above 3000 cm⁻¹ gelest.com. The Si-CH=CH₂ group also has characteristic bands around 1410 cm⁻¹ and between 960 and 1010 cm⁻¹ gelest.com.

| Functional Group | Vibrational Mode | Typical Absorption Band (cm⁻¹) |

|---|---|---|

| Si-O-Si | Asymmetric Stretch | 1000 - 1130 |

| Si-CH₃ | Symmetric Deformation | ~1260 |

| Si-CH₃ | Rocking | 800 - 840 |

| C=C (Vinyl) | Stretch | ~1600 |

| =C-H (Vinyl) | Stretch | ~3020 - 3060 |

| Si-CH=CH₂ | Deformation | ~1410, 960-1010 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing detailed information about chemical structure and bonding. In the context of this compound and its derivatives, Raman spectroscopy is instrumental in confirming the presence of key functional groups and understanding the molecular changes that occur during polymerization or modification.

The vibrational spectra of siloxanes are characterized by specific bands corresponding to the Si-O-Si backbone and the various organic substituents. For instance, the symmetric and antisymmetric stretching modes of the Si-O-Si bridge are prominent features in the Raman spectra of siloxane-containing molecules. researchgate.net Isotopic substitution studies, such as replacing ¹⁶O with ¹⁸O, can confirm the assignment of these bands by observing the expected shift in their frequencies. researchgate.net

The analysis of hexamethyldisiloxane (HMDS), a fundamental building block of silicones, reveals that the Si-O-Si symmetric and antisymmetric stretching modes appear at approximately 521 cm⁻¹ and 1074 cm⁻¹, respectively. researchgate.net The presence of different substituents on the silicon atoms can significantly influence the vibrational frequencies of the Si-O-Si bridge. researchgate.net

In derivatives of this compound, such as those where the vinyl groups have been modified or have participated in polymerization reactions, Raman spectroscopy can track these changes. The characteristic vibrational modes of the vinyl group (C=C stretching, C-H bending) would be expected to diminish or disappear, while new bands corresponding to the formed linkages would appear.

Key Vibrational Modes in Siloxane Derivatives:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Si-O-Si Symmetric Stretch | 450 - 550 | researchgate.net |

| Si-O-Si Antisymmetric Stretch | 1000 - 1130 | researchgate.net |

| Si-C₃ Symmetrical Deformation | 100 - 250 | researchgate.net |

| Si-CH₃ Stretch | Not specified | researchgate.net |

This table provides a general range for key vibrational modes observed in siloxane derivatives. The exact wavenumbers can vary based on the specific molecular structure and environment.

Chromatographic Separation and Identification Techniques

Gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical method for separating and identifying the components of a volatile mixture. In the analysis of this compound, GC-MS is primarily used to assess its purity and to identify any impurities or byproducts from its synthesis. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the individual components and provides a unique mass spectrum, which acts as a molecular fingerprint for identification.

The mass spectrum of a related compound, 1,1,3,3,5,5-hexamethyl-1,5-diphenyltrisiloxane, shows a top peak at m/z 345, a second highest at m/z 135, and a third highest at m/z 346. nih.gov Similarly, the electron ionization mass spectrum of 1,1,3,3,5,5-hexamethyltrisiloxane is available in the NIST WebBook, which serves as a reference for its identification. nist.gov The identification of unknown compounds is often achieved by comparing their experimental mass spectra with established libraries like the NIST database. chromforum.org For instance, hexamethyl-cyclotrisiloxane, a common siloxane impurity, can be identified by its characteristic mass spectrum with high match qualities and probabilities. chromforum.org

While this compound itself is a monomer, its derivatives, particularly polysiloxanes, are extensively used as stationary phases in high-temperature gas chromatography (GC). Polysiloxanes are favored for this application due to their high thermal stability, flexibility, and ability to be chemically modified to achieve a wide range of polarities. amazonaws.com

The performance of a GC column is heavily dependent on the properties of the stationary phase. Polysiloxane-based stationary phases can be designed to have low bleed at high temperatures, which is crucial for sensitive analyses, especially when coupled with mass spectrometry. obrnutafaza.hr The incorporation of different substituent groups, such as phenyl or cyanopropyl, into the polysiloxane backbone alters the polarity of the stationary phase, enabling the separation of a diverse range of analytes. amazonaws.comchem-agilent.com For instance, high cyanopropyl content polysiloxanes are used for the separation of fatty acid methyl esters (FAMEs) due to their high polarity. chem-agilent.com

The thermal stability of these stationary phases is a key consideration. Polysiloxanes with arylene bridges incorporated into the polymer backbone exhibit enhanced thermal stability, allowing for higher operating temperatures. chem-agilent.com Some specialized polysiloxane stationary phases can be used at temperatures as high as 370°C to 420°C. researchgate.net

Common Polysiloxane Stationary Phases in GC:

| Stationary Phase Type | Key Features | Maximum Operating Temperature (°C) |

| 100% Dimethyl Polysiloxane | Non-polar, general purpose | Up to 430 |

| Diphenyl Dimethyl Polysiloxane | Intermediate polarity | Varies with diphenyl content |

| Cyanopropyl Polysiloxane | High polarity | Varies with cyanopropyl content and stabilization |

| Silarylene Copolymers | High thermal stability | Up to 420 |

This table summarizes common types of polysiloxane stationary phases and their general characteristics. Specific properties can vary between manufacturers.

Thermal Analysis Techniques in Materials Research

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of polymers as a function of temperature. researchgate.netpslc.ws By measuring the difference in heat flow between a sample and a reference, DSC can identify key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.netpslc.ws

For polymers derived from this compound, DSC provides valuable insights into their physical properties and processing characteristics. Polysiloxanes are known for their very low glass transition temperatures, typically around -120°C for polydimethylsiloxane (B3030410), which is a result of the high flexibility of the Si-O-Si backbone. researchgate.net The introduction of bulkier side groups, such as phenyl groups, can increase the Tg. For example, poly(methylphenyl siloxane) has a Tg of -28°C, and poly(diphenyl siloxane) has a Tg of +40°C. researchgate.net

DSC thermograms of polysiloxanes can also reveal crystallization and melting behavior. Polydimethylsiloxane, for instance, exhibits a crystallization peak around -80°C and a melting peak around -40°C. dtic.mil The thermal history and cooling/heating rates can significantly affect the crystallization behavior and the resulting thermogram. dtic.mil The degree of crystallinity, which influences the mechanical properties of the polymer, can be quantified from the area of the melting peak in the DSC curve. pslc.ws

Typical Thermal Transitions of Polysiloxanes Measured by DSC:

| Thermal Transition | Typical Temperature Range (°C) | Significance |

| Glass Transition (Tg) | -120 to +40 | Indicates the transition from a rigid to a rubbery state. researchgate.net |

| Crystallization (Tc) | -100 to -60 | Temperature at which the polymer chains form ordered structures upon cooling. dtic.mil |

| Melting (Tm) | -40 to -30 | Temperature at which the crystalline domains melt. dtic.mil |

This table presents typical temperature ranges for thermal transitions in various polysiloxanes. The exact values depend on the specific polymer structure, molecular weight, and measurement conditions.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a crucial tool for assessing the thermal stability and decomposition behavior of polymers derived from this compound. sump4.comresearchgate.net

The thermal degradation of polysiloxanes can proceed through different mechanisms depending on the atmosphere. In an inert atmosphere, such as nitrogen, the primary degradation pathway is often depolymerization, leading to the formation of volatile cyclic oligomers. This typically results in a single-step weight loss in the TGA thermogram. In the presence of oxygen, the degradation is more complex and often involves radical mechanisms, leading to the formation of cyclic oligomers as well as other volatile products like carbon monoxide, water, and formaldehyde. This can result in a multi-step decomposition profile.

The thermal stability of polysiloxanes is influenced by their molecular structure. For instance, branched polysiloxanes tend to have higher thermal stability than their linear counterparts due to the formation of a crosslinked solid residue. researchgate.net The presence of phenyl groups can also enhance thermal stability at lower temperatures. researchgate.net TGA can also be used to determine the temperature at which 5% or 10% mass loss occurs (T₅% and T₁₀%, respectively), which are common metrics for comparing the thermal stability of different materials. nih.gov

Factors Influencing Polysiloxane Decomposition in TGA:

| Factor | Effect on Decomposition | Reference |

| Atmosphere (Inert vs. Oxidative) | Different degradation mechanisms and products. | |

| Molecular Weight | Lower molecular weight can lead to better thermal stability in some cases. | |

| Molecular Structure (Branched vs. Linear) | Branched structures can enhance thermal stability. researchgate.net | researchgate.net |

| Substituent Groups | Phenyl groups can increase thermal stability. researchgate.net | researchgate.net |

This table outlines key factors that influence the thermal decomposition behavior of polysiloxanes as observed by TGA.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of polymeric materials, including those derived from this compound. wikipedia.org This method involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the complex modulus. wikipedia.org The viscoelastic properties are typically evaluated as a function of temperature, time, or frequency. researchgate.net

For polymers synthesized using this compound, DMA provides critical insights into their mechanical and thermal properties. The key parameters obtained from DMA are the storage modulus (E'), the loss modulus (E''), and the tangent of the phase angle, tan delta (δ).

Storage Modulus (E'): This represents the elastic response of the material, indicating its ability to store energy. For cross-linked siloxane polymers, the storage modulus is high in the glassy state at low temperatures. As the temperature increases past the glass transition temperature (Tg), the modulus drops significantly as the material transitions to a rubbery state. wikipedia.orgresearchgate.net

Loss Modulus (E''): This quantifies the viscous response, or the energy dissipated as heat during deformation. The loss modulus peak is often used to identify the glass transition temperature of the polymer. wikipedia.org

Tan Delta (δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan delta is a measure of the material's damping properties. The peak of the tan delta curve is another common indicator of the glass transition temperature, where the material exhibits maximum energy dissipation. researchgate.net

In a typical temperature sweep experiment for a cured resin derived from this compound, the material would exhibit behavior illustrative of a classic thermoset polymer. At temperatures below its Tg, it would be in a rigid, glassy state with a high storage modulus. As the temperature increases through the glass transition, molecular chains gain mobility, leading to a sharp decrease in E' and a corresponding peak in both E'' and tan δ. wikipedia.orgresearchgate.net Above the Tg, the material enters a rubbery plateau, where the modulus remains relatively stable due to the cross-linked network structure.

The following table presents representative DMA data for a hypothetical cross-linked polymer based on a this compound derivative, illustrating the changes in viscoelastic properties across its glass transition.

Table 1: Representative DMA Data for a Cured Divinyltrisiloxane Derivative

| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) | Material State |

|---|---|---|---|---|

| -140 | 2100 | 25 | 0.012 | Glassy |

| -125 | 1950 | 150 | 0.077 | Glassy |

| -110 | 900 | 270 | 0.300 | Glass Transition (Onset) |

| -105 | 250 | 350 | 1.400 | Glass Transition (Peak Tan δ) |

| -100 | 50 | 200 | 4.000 | Glass Transition (End) |

| -80 | 15 | 10 | 0.667 | Rubbery |

| -50 | 12 | 5 | 0.417 | Rubbery |

Microscopic and Morphological Characterization Approaches

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials derived from this compound. It provides high-resolution images that reveal details about surface texture, porosity, and the dispersion of any fillers or additives within the siloxane matrix. researchgate.net

The study of polysiloxane-based materials often involves analyzing their microstructure to understand material properties. SEM can reveal porous and rough structures at the micro- and nanometer scale, which are crucial for applications requiring specific surface properties like hydrophobicity. researchgate.net

The table below summarizes typical morphological features that can be observed with SEM for different types of materials based on this compound.

Table 2: SEM Morphological Observations for Divinyltrisiloxane-Based Materials

| Material Type | Typical Magnification | Observed Morphological Features | Interpretation |

|---|---|---|---|

| Neat Cross-linked Polymer | 1,000x - 5,000x | Smooth, glassy fracture surface with conchoidal patterns. | Homogeneous, amorphous structure characteristic of a brittle fracture. |

| Silica-filled Composite | 500x - 10,000x | Rough surface with visible filler particles embedded in the matrix. | Evaluates filler dispersion and particle size distribution. |

| Phase-separated Copolymer | 10,000x - 50,000x | Distinct domains or "sea-island" morphology. researchgate.net | Indicates immiscibility and phase segregation of copolymer blocks. |